molecular formula C18H21N3O4S B2583651 N-(4-(dimethylamino)phenethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1448047-10-6

N-(4-(dimethylamino)phenethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2583651
CAS No.: 1448047-10-6
M. Wt: 375.44
InChI Key: DGVGGLMIMPVCMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(dimethylamino)phenethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a sulfonamide derivative featuring a benzo[d]oxazole core substituted with a 3-methyl-2-oxo moiety and a sulfonamide group linked to a 4-(dimethylamino)phenethyl chain. Its design likely optimizes bioavailability and target engagement, though specific applications remain under investigation.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-20(2)14-6-4-13(5-7-14)10-11-19-26(23,24)15-8-9-17-16(12-15)21(3)18(22)25-17/h4-9,12,19H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVGGLMIMPVCMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCCC3=CC=C(C=C3)N(C)C)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(4-(dimethylamino)phenethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and implications in medicinal chemistry.

Chemical Structure and Properties

The compound is classified as a small molecule and features a complex structure that includes a benzo[d]oxazole core, which is known for its diverse biological activities. The IUPAC name for this compound is this compound, and its molecular formula is C16H18N2O3S. The compound has a molecular weight of approximately 318.39 g/mol.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursor molecules under controlled conditions. While specific synthetic pathways are not detailed in the available literature, similar compounds often employ methods such as cyclocondensation or nucleophilic substitution reactions.

Antitumor Activity

Compounds featuring the benzo[d]oxazole moiety have been investigated for their antitumor properties. A related study highlighted that certain oxadiazole derivatives exhibited cytotoxic effects against various cancer cell lines with IC50 values around 9.4 µM . This suggests that this compound may also possess similar antitumor activity, warranting further investigation.

Neurotransmitter Modulation

Compounds with dimethylamino groups are often implicated in modulating neurotransmitter systems. For example, a related dimethylamino phenyl compound was shown to interact with serotonin transporters, indicating potential applications in treating mood disorders . This highlights a possible avenue for exploring the neuropharmacological effects of the compound.

Case Studies and Research Findings

  • Antitubercular Studies : In vitro studies on sulfonamide derivatives have shown significant efficacy against M. tuberculosis strains, suggesting that structural modifications can enhance antimicrobial potency .
  • Cytotoxicity Assessments : Various benzo[d]oxazole derivatives have been tested for cytotoxic effects across different cancer cell lines, providing a basis for evaluating the potential therapeutic applications of this compound in oncology .
  • Neuropharmacological Effects : Research into similar compounds has demonstrated their ability to influence neurotransmitter dynamics, suggesting that this compound could be explored for neuropsychiatric indications .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with a benzo[d]oxazole scaffold exhibit anticancer properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and pancreatic cancers. The presence of the dimethylamino group enhances the bioactivity of these compounds by improving their interaction with biological targets .

Antiviral Properties

The compound has been evaluated for its antiviral activity against herpes simplex virus (HSV), demonstrating efficacy in inhibiting viral replication. In vitro studies have reported that it can reduce the expression of specific viral gene products, thereby limiting the spread of infection .

Synthesis and Evaluation

A study focused on synthesizing derivatives of N-(4-(dimethylamino)phenethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide to evaluate their biological activity. The synthesized compounds were tested for their anticancer effects on breast cancer cell lines, showing promising results in reducing cell viability and tumor spheroid growth .

Clinical Implications

Clinical trials have explored the use of this compound in combination therapies for enhanced efficacy against resistant cancer strains. The outcomes suggest improved patient responses when used alongside established chemotherapeutic agents .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name Core Structure Substituents LogP* Metabolic Stability (t½, h) Key Target Affinity
N-(4-(dimethylamino)phenethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide Benzo[d]oxazole 4-(Dimethylamino)phenethyl 2.8 4.2 Kinases, Carbonic Anhydrases
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide Benzo[d]oxazole Cyclopropylsulfonyl-piperidine 1.9 6.7 Serine Proteases
N-(4-chlorophenyl)-3,6-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide Benzo[d]oxazole 4-Chlorophenyl 3.5 3.8 Carbonic Anhydrase IX
(E)-N-(4-(4-(4-Chlorbenzyloxy)-3-chlorphenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)chinolin-6-yl)-4-(dimethylamino)but-2-enamide Quinoline Dimethylamino butenamide 4.1 2.5 Tyrosine Kinases

*Predicted values based on structural descriptors.

Research Findings and Contradictions

  • Metabolic Stability : The cyclopropane-containing analog demonstrates superior metabolic stability, suggesting that bulky substituents protect against hepatic oxidation. However, this comes at the cost of reduced CNS penetration.
  • Target Selectivity : The chlorophenyl analog shows 10-fold higher inhibition of carbonic anhydrase IX compared to the target compound, likely due to enhanced hydrophobic interactions.
  • Functional Group Impact: Despite structural differences, dimethylamino groups in both the target compound and quinoline derivatives correlate with kinase inhibition, underscoring their role in charge-based binding.

Q & A

Q. What synthetic routes are recommended for preparing N-(4-(dimethylamino)phenethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide?

The synthesis of this compound likely involves multi-step reactions, including sulfonamide coupling, benzoxazole ring formation, and functional group modifications. Key steps may include:

  • Step 1 : Condensation of 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride with 4-(dimethylamino)phenethylamine under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .
  • Step 2 : Optimization of reaction parameters (e.g., temperature, solvent polarity) to maximize yield. For example, dichloromethane or DMF at 0–25°C is commonly used for sulfonamide coupling .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the dimethylamino group (δ ~2.8–3.2 ppm for N(CH3_3)2_2), benzoxazole protons (δ ~6.8–7.5 ppm), and sulfonamide NH (δ ~7.0–8.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ expected at m/z ~430–450) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. A single peak with >95% area indicates acceptable purity .

Q. What initial biological screening assays are appropriate for this compound?

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (Minimum Inhibitory Concentration) determination .
  • Cytotoxicity : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50_{50} values .
  • Enzyme Inhibition : Fluorometric assays targeting kinases or proteases, given the sulfonamide group’s affinity for enzyme active sites .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when scaling up the reaction?

  • Reaction Monitoring : Use TLC or in-situ FTIR to track intermediate formation and adjust reaction times dynamically .
  • Catalyst Screening : Test palladium or copper catalysts for coupling steps (e.g., Buchwald-Hartwig amination for dimethylamino group introduction) .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reaction rate and byproduct formation .

Q. How to resolve contradictions in biological activity data across assay systems?

  • Purity Reassessment : Contradictions may arise from impurities; recharacterize the compound using HPLC-MS and repeat assays .
  • Assay Conditions : Standardize parameters (e.g., serum concentration in cell culture, pH of buffer) to minimize variability .
  • Target Validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm the compound’s mechanism of action .

Q. What computational strategies predict binding affinity to target proteins?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions between the sulfonamide group and catalytic residues (e.g., carbonic anhydrase or kinase ATP pockets) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (e.g., solvation, temperature) .
  • Free Energy Calculations : Apply MM-PBSA/GBSA to estimate ΔGbinding_{binding} and rank analogs .

Q. How to perform structure-activity relationship (SAR) studies for this compound?

  • Analog Synthesis : Modify the dimethylamino group (e.g., replace with piperidine or morpholine) and vary the benzoxazole substituents (e.g., halogenation at position 6) .
  • Bioassay Correlation : Plot substituent electronic parameters (Hammett σ) against IC50_{50} values to identify key pharmacophoric features .
  • Crystallography : Co-crystallize the compound with its target protein (e.g., carbonic anhydrase) to resolve binding modes (see analogous studies in ).

Q. What strategies ensure compound stability under varying storage conditions?

  • Degradation Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .
  • Formulation : Lyophilize the compound with cryoprotectants (e.g., trehalose) for long-term storage at -80°C .
  • Light Sensitivity : Assess photodegradation in UV/visible light and recommend amber vials for storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.